molecular formula C26H31N3O5S B1684420 Zolantidine dimaleate CAS No. 104076-39-3

Zolantidine dimaleate

Cat. No.: B1684420
CAS No.: 104076-39-3
M. Wt: 497.6 g/mol
InChI Key: ZKHYAKSUYKITHP-BTJKTKAUSA-N
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Description

Zolantidine dimaleate is a potent, selective, and brain-penetrating histamine H2 receptor antagonist. It is known for its ability to cross the blood-brain barrier and exert central effects. The compound is primarily used in scientific research to study the role of histamine H2 receptors in various physiological and pathological processes .

Mechanism of Action

Target of Action

Zolantidine dimaleate is a potent, selective, and brain-penetrating antagonist of the histamine H2 receptor . The histamine H2 receptor is a protein that is primarily found in the stomach lining and acts as a target for histamine to stimulate the secretion of gastric acid.

Mode of Action

As an antagonist of the histamine H2 receptor, this compound binds to these receptors and blocks the action of histamine . This prevents the secretion of gastric acid, which is normally stimulated by histamine’s interaction with the H2 receptors.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By blocking the histamine H2 receptors, this compound inhibits the production of gastric acid, thereby reducing acidity in the stomach .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its ability to cross the blood-brain barrier indicates that it has good distribution properties .

Result of Action

The primary result of this compound’s action is the reduction of gastric acid secretion . This can help alleviate conditions associated with excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD). Additionally, this compound has been reported to induce antinociception , suggesting a role in pain modulation.

Biochemical Analysis

Biochemical Properties

Zolantidine dimaleate interacts with the histamine H2 receptor, acting as an antagonist . This interaction involves binding to the receptor, preventing histamine from exerting its effects. The nature of this interaction is inhibitory, as this compound blocks the action of histamine, a neurotransmitter involved in various physiological processes .

Cellular Effects

This compound, by acting as a histamine H2 receptor antagonist, can influence various cellular processes. It can affect cell signaling pathways related to the histamine H2 receptor, potentially impacting gene expression and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the histamine H2 receptor, thereby inhibiting the action of histamine This can lead to changes in gene expression and cellular processes associated with this receptor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zolantidine dimaleate involves multiple steps, starting with the preparation of the core benzothiazole structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Zolantidine dimaleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Neuroscience

Mechanism of Action:
Zolantidine dimaleate is notable for its ability to penetrate the blood-brain barrier, making it effective in studying central nervous system functions related to histamine signaling. It acts as a competitive inhibitor of histamine at H2 receptors, which are implicated in various neurophysiological processes.

Case Study:
In a study examining the effects of zolantidine on brain histamine dynamics, researchers found that while zolantidine inhibited histamine methyltransferase in vitro, it did not significantly alter brain histamine levels or turnover in vivo at higher doses (0.1 to 100 mg/kg) . This suggests that its role may be more complex than initially thought and warrants further investigation into its neuropharmacological effects.

Pain Research

Antinociceptive Effects:
Zolantidine has been shown to induce antinociception, reducing sensitivity to painful stimuli. This property positions it as a valuable tool for exploring pain mechanisms and developing analgesic therapies.

Experimental Findings:
In animal models, zolantidine administration (0.03-1.6 µmol/kg) resulted in significant inhibition of morphine-induced antinociception in tail-flick and hot-plate tests without affecting baseline responses . This indicates its potential utility in pain management strategies that involve histamine modulation.

Genetic Toxicology

Genotoxicity Studies:
this compound has been employed in high-throughput assays to assess DNA damage responses and cell viability. Its role in identifying potential genotoxic agents is critical for safety assessments in pharmaceutical development.

Results Overview:
In vitro studies have demonstrated that zolantidine can induce DNA damage and apoptosis in certain cellular contexts, suggesting a need for careful evaluation of its safety profile when used therapeutically .

Cardiac Research

Effects on Cardiac Function:
Research has indicated that zolantidine affects cardiac function through its antagonistic action on H2 receptors, which are involved in cardiac physiology.

Experimental Insights:
Studies measuring cardiac responses to zolantidine administration have shown variable effects depending on the experimental setup. For instance, the compound's influence on heart rate and contractility has been documented, highlighting its relevance in cardiovascular pharmacology .

Gastroenterology

Gastric Acid Secretion:
this compound is primarily recognized for its role in inhibiting gastric acid secretion via H2 receptor blockade. This application is particularly relevant for understanding conditions like peptic ulcers and gastroesophageal reflux disease.

Clinical Implications:
The compound's effectiveness in reducing gastric acid secretion has been well-documented, making it a significant subject of study for developing therapeutic interventions targeting gastrointestinal disorders .

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/Studies
Neuroscience H2 receptor antagonist; affects histamine dynamicsNo significant change in brain histamine turnover
Pain Research Induces antinociceptionSignificant inhibition of morphine-induced pain
Genetic Toxicology Induces DNA damagePotential genotoxic effects observed
Cardiac Research Influences cardiac functionVariable effects on heart rate and contractility
Gastroenterology Inhibits gastric acid secretionEffective in reducing gastric acid secretion

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zolantidine dimaleate stands out due to its high potency, selectivity, and ability to penetrate the blood-brain barrier. This makes it a valuable tool in research focused on central histamine H2 receptors and their role in various physiological and pathological conditions .

Properties

CAS No.

104076-39-3

Molecular Formula

C26H31N3O5S

Molecular Weight

497.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C22H27N3OS.C4H4O4/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22;5-3(6)1-2-4(7)8/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ZKHYAKSUYKITHP-BTJKTKAUSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Key on ui other cas no.

104076-39-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zolantidine dimaleate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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